In Vivo Pancreatic Tumour Growth Suppression: Deltarasin vs. Deltazinone 1
Deltarasin is the only PDEδ inhibitor with multi-dose, quantitative pancreatic xenograft tumour growth retardation data. At 15 mg/kg q.d. i.p., Deltarasin produced 60% tumour growth retardation on day 9; at 10 mg/kg b.i.d. i.p., retardation reached 80% on day 9 in Panc-Tu-I xenografts . Tumour growth was almost completely blocked at the 10 mg/kg b.i.d. regimen . In contrast, Deltazinone 1—the second-generation PDEδ inhibitor with superior in vitro selectivity—was explicitly reported to be 'unable to exert in vivo antitumor activity due to poor metabolic stability' . This constitutes a go/no-go functional differentiation that directly impacts compound selection for in vivo studies.
| Evidence Dimension | In vivo tumour growth retardation in pancreatic xenograft |
|---|---|
| Target Compound Data | Deltarasin: 60% retardation (15 mg/kg q.d., day 9) and 80% retardation (10 mg/kg b.i.d., day 9) in Panc-Tu-I xenografts; near-complete growth blockade at 10 mg/kg b.i.d. |
| Comparator Or Baseline | Deltazinone 1: No in vivo antitumour activity demonstrable; poor metabolic stability precluded xenograft efficacy |
| Quantified Difference | Deltarasin: significant tumour growth suppression; Deltazinone 1: no detectable in vivo efficacy — qualitative functional dichotomy |
| Conditions | Subcutaneous Panc-Tu-I human pancreatic ductal adenocarcinoma xenografts in nude mice; i.p. administration |
Why This Matters
For any in vivo PDEδ-targeting study, Deltarasin is currently the only inhibitor with replicated, dose-dependent tumour growth suppression data, making it the mandatory reference compound for xenograft pharmacology experiments.
- [1] Zimmermann G, Papke B, Ismail S, Vartak N, Chandra A, Hoffmann M, Hahn SA, Triola G, Wittinghofer A, Bastiaens PIH, Waldmann H. Small molecule inhibition of the KRAS–PDEδ interaction impairs oncogenic KRAS signalling. Nature. 2013;497(7451):638-642. DOI: 10.1038/nature12205; and Cenmed/Sigma SML2154 technical datasheet confirming 60% and 80% retardation values. View Source
- [2] Chen L, Zhang J, Wang X, Li Y, Zhou L, Lu X, Dong G, Sheng C. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models. Acta Pharm Sin B. 2022;12(1):274-290. DOI: 10.1016/j.apsb.2021.07.009 View Source
